![molecular formula C29H48OSn B12523874 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-65-5](/img/structure/B12523874.png)
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is an organotin compound characterized by the presence of a tributylstannyl group attached to an ethenyl moiety, which is further connected to an oct-1-en-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be synthesized through a multi-step process involving the following key steps:
Formation of the Oct-1-en-3-one Backbone: This can be achieved through the aldol condensation of appropriate aldehydes and ketones under basic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the Friedel-Crafts alkylation of the oct-1-en-3-one backbone with 4-methylbenzene in the presence of a Lewis acid catalyst.
Attachment of the Tributylstannyl Group: The final step involves the Stille coupling reaction, where the ethenyl moiety is coupled with a tributylstannyl reagent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one involves its interaction with molecular targets and pathways, which can vary depending on its application. In biological systems, it may interact with enzymes, receptors, and other biomolecules, leading to specific biochemical effects. The tributylstannyl group can also facilitate the formation of organometallic complexes, influencing the compound’s reactivity and function.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methylphenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one can be compared with similar compounds such as:
1-(4-Methylphenyl)-4-[1-(trimethylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.
1-(4-Methylphenyl)-4-[1-(triethylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a triethylstannyl group instead of a tributylstannyl group.
1-(4-Methylphenyl)-4-[1-(triphenylstannyl)ethenyl]oct-1-en-3-one: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.
The uniqueness of this compound lies in its specific structural features and the presence of the tributylstannyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
820250-65-5 |
|---|---|
Molekularformel |
C29H48OSn |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-4-(1-tributylstannylethenyl)oct-1-en-3-one |
InChI |
InChI=1S/C17H21O.3C4H9.Sn/c1-4-6-7-16(5-2)17(18)13-12-15-10-8-14(3)9-11-15;3*1-3-4-2;/h8-13,16H,2,4,6-7H2,1,3H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
IGTDEGONKDRFQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



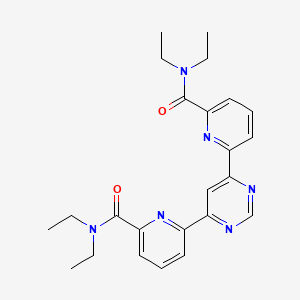
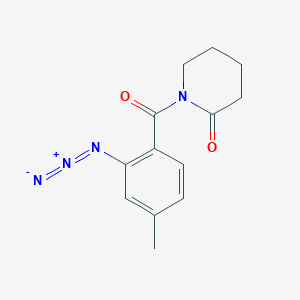
![1H-Imidazole, 4,5-dihydro-2-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12523816.png)
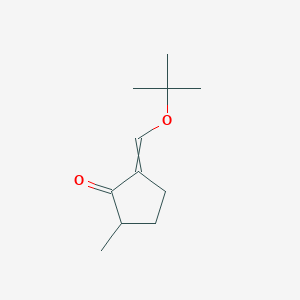
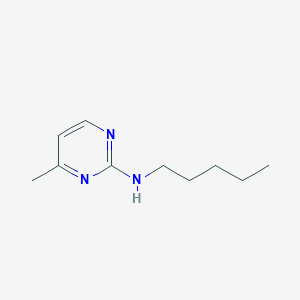
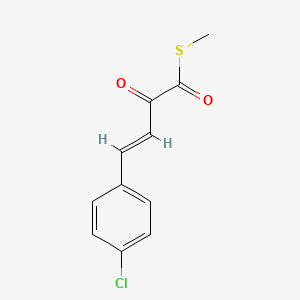
![3-Chloro-4-({4-[(trifluoromethyl)sulfanyl]phenyl}methoxy)benzaldehyde](/img/structure/B12523856.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
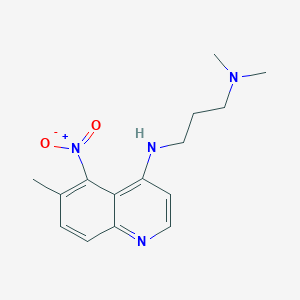
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
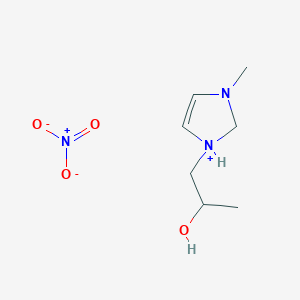
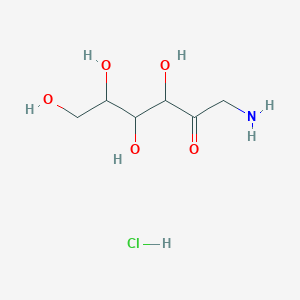
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
